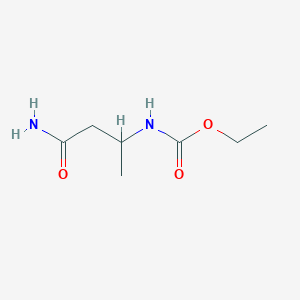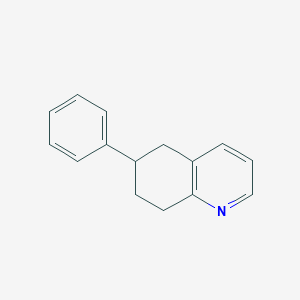
Quinoline, 5,6,7,8-tetrahydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C15H15N and is characterized by a quinoline core with a phenyl group attached to the sixth position and hydrogen atoms saturating the 5, 6, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with cyclohexanone under acidic conditions to form Quinoline, 5,6,7,8-tetrahydro-6-phenyl-.
Skraup Synthesis: This involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The reaction is carried out at elevated temperatures to yield the desired compound.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a Lewis acid catalyst to form the quinoline derivative.
Industrial Production Methods
Industrial production of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- typically involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction is optimized by controlling temperature, pH, and the concentration of reactants to maximize the output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline, 5,6,7,8-tetrahydro-6-phenyl- can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, anticancer, and antibacterial agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Quinoline, 5,6,7,8-tetrahydro-6-phenyl- can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and different biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Chloroquine: A well-known antimalarial drug with a quinoline core.
The uniqueness of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
583871-10-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-7,10,13H,8-9,11H2 |
InChI Key |
BKWKYDPEPIAOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
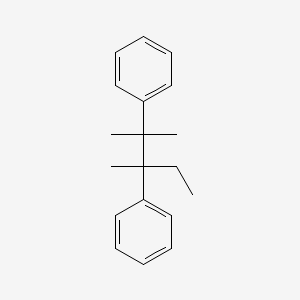
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
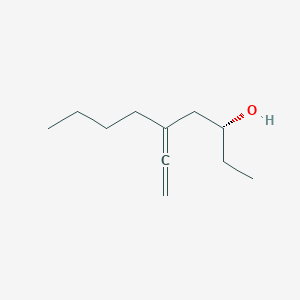
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
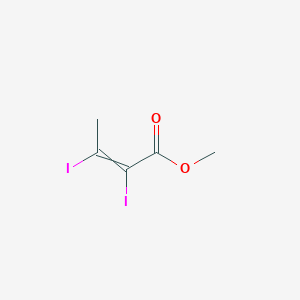
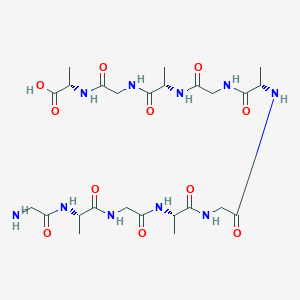

![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
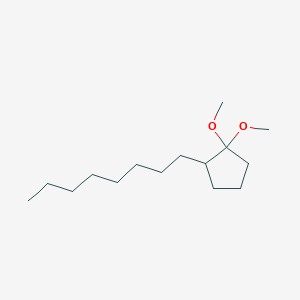
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
